Furan, 2-(3,3-diethoxy-1-propenyl)-

Description

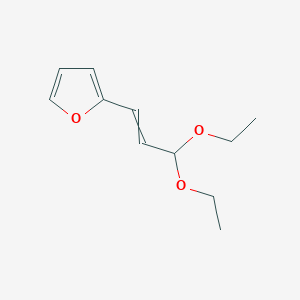

Furan, 2-(3,3-diethoxy-1-propenyl)- is a substituted furan derivative characterized by a furan ring substituted at the 2-position with a propenyl group containing diethoxy substituents at the 3,3-positions. These compounds are typically synthesized via Wittig reactions or condensation methods and are of interest in organic synthesis, materials science, and pharmaceuticals due to their electronic and steric properties .

Properties

CAS No. |

89176-42-1 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

2-(3,3-diethoxyprop-1-enyl)furan |

InChI |

InChI=1S/C11H16O3/c1-3-12-11(13-4-2)8-7-10-6-5-9-14-10/h5-9,11H,3-4H2,1-2H3 |

InChI Key |

FLJLFVAOUQNCBB-UHFFFAOYSA-N |

SMILES |

CCOC(C=CC1=CC=CO1)OCC |

Canonical SMILES |

CCOC(C=CC1=CC=CO1)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table compares key structural and physicochemical properties of Furan, 2-(3,3-diethoxy-1-propenyl)- with analogous compounds from the evidence:

Key Observations:

- Substituent Effects: The diethoxy groups in the target compound likely enhance solubility in polar solvents compared to non-polar analogues like 2-(2-propenyl)furan . The fluorophenyl-propenyl derivative (CAS: 807370-29-2) shows how electron-withdrawing groups (e.g., fluorine) can influence reactivity and stability .

- Synthetic Routes : Propenyl-substituted furans are often synthesized via Wittig reactions (e.g., 1a and 1b in and ), suggesting a plausible route for the target compound .

- Thermal Stability: Furan derivatives with bulky substituents (e.g., isochromenone-furan in ) exhibit higher melting points (178–180°C) compared to simpler analogues, implying that the diethoxy groups may increase thermal stability .

Reactivity and Functionalization

- Biological Activity : Furan-carboxylate hybrids (e.g., compound 6 in ) demonstrate bioactivity, suggesting that the diethoxy-propenyl group could be tailored for pharmaceutical applications .

Industrial and Environmental Relevance

- Food Chemistry : Simpler furans (e.g., 2-MF, 2,5-DMF) form during thermal processing of foods, but their levels depend on precursors and heating methods . The diethoxy groups in the target compound may reduce volatility, making it less likely to form under similar conditions.

- Volatilome Profiles: Natural furan derivatives like 2-(2-propenyl)furan are minor components in plant volatiles, highlighting the ecological role of substituted furans .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3,3-diethoxy-1-propenyl)furan typically involves:

- Formation of the furan ring or use of preformed furan derivatives.

- Introduction of the 3,3-diethoxy-1-propenyl substituent via condensation or alkylation reactions.

- Use of ethoxy groups as protecting or functional groups to stabilize reactive intermediates.

The synthetic routes emphasize mild reaction conditions, avoiding harsh reagents or catalysts when possible, and focus on selectivity to obtain the desired positional substitution on the furan ring.

Preparation via Intermolecular Condensation Reactions

A notable preparation method involves an intermolecular condensation between 1,2-alkenyl ketones and ethyl 2-chloroacetoacetate or 3-chloro-2,4-pentanedione, catalyzed by triphenylphosphine and potassium carbonate in an organic solvent such as toluene. This method yields 1,2,4-trisubstituted furan compounds, which can be tailored to include the 2-(3,3-diethoxy-1-propenyl) substituent by selecting appropriate starting materials.

- No requirement for anhydrous or anaerobic conditions.

- Avoidance of expensive metal catalysts.

- Convenient preparation of starting materials like 1,2-allenyl ketones.

- Easy product isolation and purification.

Reaction conditions and stoichiometry:

| Reagents | Molar Ratio | Reaction Conditions |

|---|---|---|

| 1,2-alkenyl ketone | 1.0 | Stirring in toluene at room temp |

| Ethyl 2-chloroacetoacetate or 3-chloro-2,4-pentanedione | 1.1 | Triphenylphosphine catalyst (0.5 eq) |

| Potassium carbonate | 1.0 | Reaction monitored until completion |

| Triphenylphosphine (catalyst) | 0.5 | Quenched with saturated NH4Cl solution |

$$

\text{1,2-alkenyl ketone} + \text{ethyl 2-chloroacetoacetate} \xrightarrow[\text{K}2\text{CO}3]{\text{Ph}_3\text{P}, \text{toluene}} \text{1,2,4-trisubstituted furan}

$$

This method is adaptable to introduce ethoxy substituents at the propenyl side chain, facilitating the formation of the 3,3-diethoxy-1-propenyl group on the furan ring.

Synthesis via Hydroarylation and Superelectrophilic Activation

Another approach involves the hydroarylation of 3-(furan-2-yl)propenoic acids or esters with arenes under strong Brønsted superacid activation (e.g., triflic acid). This method exploits the formation of reactive O,C-diprotonated intermediates that facilitate electrophilic substitution on the propenyl side chain.

- Starting from 3-(furan-2-yl)propenoic acids or esters, synthesized via condensation of furan-2-carbaldehydes with malonic acid or esterification.

- Under superacid conditions, diprotonated species act as electrophiles for hydroarylation.

- The reaction proceeds with good regioselectivity and yields.

- The method allows for the introduction of various substituents on the propenyl side chain, including diethoxy groups, by modifying the starting materials.

- Formation of 3-(furan-2-yl)propenoic acid derivatives.

- Protonation under superacid conditions to form O,C-diprotonated intermediates.

- Electrophilic hydroarylation with arenes to install substituents on the propenyl group.

This method is supported by NMR and DFT studies confirming the nature of reactive intermediates and reaction thermodynamics.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Intermolecular condensation | 1,2-alkenyl ketones, ethyl 2-chloroacetoacetate | Triphenylphosphine, K2CO3 | Toluene, room temp | Simple, metal-free, mild conditions | Requires specific ketones |

| Hydroarylation under superacid | 3-(furan-2-yl)propenoic acids/esters, arenes | Triflic acid (TfOH) | Strong acid, room temp | High electrophilicity, regioselective | Harsh acidic conditions |

| Oxidative dearomatization | 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones | Oxidants (various), cyclization step | Controlled oxidation | Enables complex furan derivatives | Multi-step, specialized reagents |

Research Findings and Notes

- The condensation method avoids the need for anhydrous or anaerobic conditions and expensive metal catalysts, making it practical for scale-up.

- Hydroarylation reactions under superacid conditions generate dicationic intermediates, which have been characterized by NMR and computational methods, confirming their role in the electrophilic substitution steps.

- Oxidative dearomatization followed by cyclization represents a versatile synthetic tool for functionalized furans but is less direct for diethoxy-propenyl substitution.

- The choice of method depends on available starting materials, desired substitution pattern, and reaction scale.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 2-(3,3-diethoxy-1-propenyl)furan, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves Claisen-Schmidt condensation or cross-coupling reactions. Key parameters include solvent polarity (e.g., ethanol or THF), temperature control (60–80°C), and catalyst selection (e.g., acid or transition-metal catalysts). Reaction progress should be monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate formation .

- Challenges : Competing side reactions (e.g., polymerization) may occur due to the reactive propenyl group. Optimization requires balancing reaction time and reagent stoichiometry to maximize yield .

Q. How can the stability of 2-(3,3-diethoxy-1-propenyl)furan be evaluated under varying storage and experimental conditions?

- Methodology : Conduct accelerated stability studies using HPLC or GC-MS to monitor degradation products. Test under acidic/alkaline conditions, elevated temperatures (40–60°C), and UV exposure. Stability is influenced by the diethoxy group’s electron-donating effects, which may reduce oxidation susceptibility .

- Key Data : Compare degradation rates in inert (argon) vs. aerobic environments. Reference furan derivatives’ stability data as surrogates if direct data is unavailable .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR to confirm substituent positions (e.g., propenyl vs. diethoxy groups).

- IR : Identify carbonyl (C=O) and ether (C-O-C) stretches.

- MS : High-resolution mass spectrometry (HRMS) to verify molecular formula (CHO) and fragmentation patterns .

Advanced Research Questions

Q. What are the potential dimerization pathways of 2-(3,3-diethoxy-1-propenyl)furan, and how can they be controlled?

- Mechanistic Insight : The propenyl group may undergo [4+2] Diels-Alder reactions or radical-mediated dimerization. Computational studies (DFT) can predict regioselectivity. Experimental validation requires trapping intermediates (e.g., methyl acrylate) and isolating dimers via column chromatography .

- Contradictions : Conflicting reports exist on the dominance of head-to-head vs. head-to-tail dimerization. Resolve via X-ray crystallography (if crystalline) or NOE NMR .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodology :

- DFT Calculations : Model transition states for electrophilic substitution at the furan ring or propenyl group.

- Molecular Dynamics : Simulate solvent effects on reaction pathways.

- Validation : Compare predicted vs. experimental outcomes (e.g., regioselectivity in halogenation) .

Q. What strategies address contradictory toxicity data for structurally analogous furan derivatives?

- Approach :

- Read-Across Analysis : Use toxicity data from surrogate compounds (e.g., 2-(3-oxo-3-phenylprop-1-enyl)furan) with similar substituents.

- In Silico Tools : Apply QSAR models to estimate LD or mutagenicity.

- Limitations : No direct toxicity data exists for this compound; prioritize in vitro assays (e.g., Ames test) for risk assessment .

Q. How does the diethoxy group influence the compound’s electronic structure and reactivity?

- Experimental Design :

- Electrochemical Studies : Cyclic voltammetry to measure oxidation potentials.

- UV-Vis Spectroscopy : Correlate substituent effects with shifts.

- Findings : The diethoxy group increases electron density at the furan ring, enhancing nucleophilic aromatic substitution but reducing electrophilic attack susceptibility .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported reaction yields for derivatives of 2-(3,3-diethoxy-1-propenyl)furan?

- Root Cause Analysis : Variability may arise from impurities in starting materials or unoptimized catalyst loadings.

- Resolution : Reproduce experiments with rigorous purification (e.g., recrystallization) and standardized protocols. Cross-validate yields via independent labs .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Molecular Weight | HRMS | 196.24 g/mol | |

| Boiling Point | DSC | ~250°C (estimated) | |

| LogP (Octanol-Water) | Computational | 2.1 ± 0.3 | |

| H NMR (CDCl) | 300 MHz | δ 1.2 (t, 6H), 4.3 (q, 4H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.